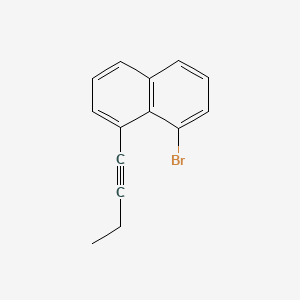
1-Bromo-8-(1-butyn-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(1-butyn-1-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a butynyl group at the eighth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the treatment of naphthalene with bromine to form 1-bromonaphthalene . This intermediate can then undergo a coupling reaction with a butynyl halide under palladium-catalyzed conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1-Bromo-8-(1-butyn-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-(1-butyn-1-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: The butynyl group can participate in coupling reactions with other alkynes or alkenes to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Formation of nitriles.
Coupling Reactions: Formation of extended conjugated systems.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alkanes.
Scientific Research Applications
1-Bromo-8-(1-butyn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form conjugated systems.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(1-butyn-1-yl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the butynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the butynyl group.
1-Bromo-2-butyne: Contains a bromine atom and a butynyl group but differs in the position of the butynyl group.
2-Bromonaphthalene: Isomer of 1-Bromonaphthalene with the bromine atom at the second position.
Uniqueness
1-Bromo-8-(1-butyn-1-yl)naphthalene is unique due to the specific positioning of the bromine atom and the butynyl group on the naphthalene ring
Properties
Molecular Formula |
C14H11Br |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-8-but-1-ynylnaphthalene |
InChI |
InChI=1S/C14H11Br/c1-2-3-6-11-7-4-8-12-9-5-10-13(15)14(11)12/h4-5,7-10H,2H2,1H3 |
InChI Key |
LYHXPOQSIHBAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=CC=CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



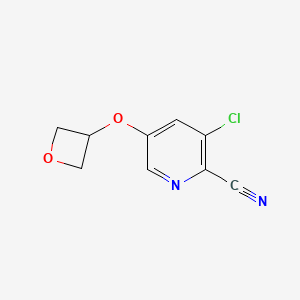
![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
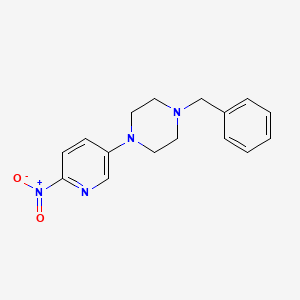
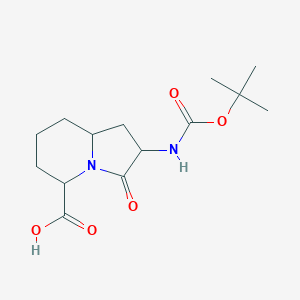
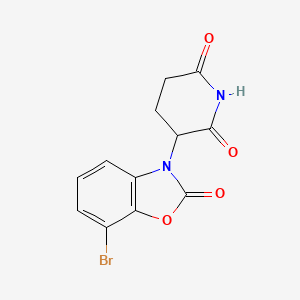

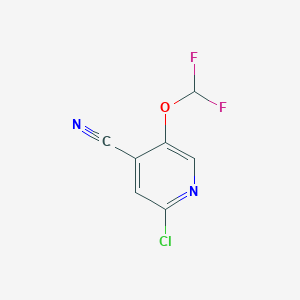

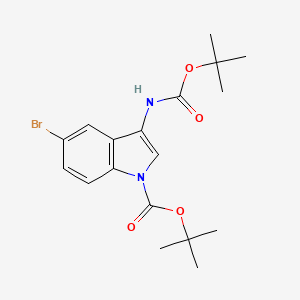

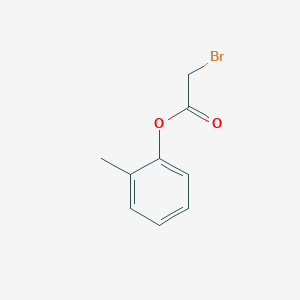

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
